(4-Acetylamino-piperidin-1-yl)-acetic acid

Purity Quality Control Procurement

Generic piperidine-acetic acid building blocks often lead to poor selectivity and ambiguous SAR. (4-Acetylamino-piperidin-1-yl)-acetic acid solves this with a pre-validated 4-acetamidopiperidine scaffold that delivers up to 120-fold M3 over M2 muscarinic receptor selectivity and nanomolar ACC inhibition-essential for respiratory and metabolic drug discovery. • Pre-functionalized with carboxylic acid handle and key 4-acetamido pharmacophore in a single step • ≥97% purity under ISO-certified quality systems ensures batch-to-batch consistency • Full SDS with GHS07 hazard documentation supports immediate, compliant laboratory use

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
Cat. No. B7919380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Acetylamino-piperidin-1-yl)-acetic acid
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCN(CC1)CC(=O)O
InChIInChI=1S/C9H16N2O3/c1-7(12)10-8-2-4-11(5-3-8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14)
InChIKeyICTOZRRWURIHEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Acetylamino-piperidin-1-yl)-acetic acid: A Structurally Distinct Piperidine-Acetic Acid Hybrid for Pharmaceutical Research and Development


(4-Acetylamino-piperidin-1-yl)-acetic acid (CAS 1353954-46-7; IUPAC: 2-(4-acetamidopiperidin-1-yl)acetic acid) is a heterobifunctional research compound featuring a piperidine core functionalized at the 4-position with an acetylamino group and at the 1-position nitrogen with an acetic acid moiety via a methylene linker . With a molecular formula of C9H16N2O3 and a molecular weight of 200.23 g/mol, this compound presents three distinct functional groups—amide, tertiary amine, and carboxylic acid—on a conformationally constrained scaffold . Its unique spatial arrangement and electronic properties distinguish it from simpler piperidine-acetic acid analogs, making it a versatile building block for medicinal chemistry applications, particularly as an intermediate in the synthesis of pharmacologically active molecules targeting neurological and metabolic pathways [1].

The Substitution Risk: Why (4-Acetylamino-piperidin-1-yl)-acetic acid Cannot Be Replaced by Common Piperidine-Acetic Acid Analogs in Critical Research Workflows


Substituting (4-Acetylamino-piperidin-1-yl)-acetic acid with generic piperidine-acetic acid derivatives without rigorous validation introduces substantial risk due to fundamental differences in molecular geometry, hydrogen-bonding capacity, and biological target engagement profiles. The 4-acetamido substitution on the piperidine ring confers a distinct vector for molecular recognition that is absent in unsubstituted analogs like 2-(piperidin-1-yl)acetic acid (CAS 3235-67-4), altering both physicochemical properties and potential off-target interactions . Furthermore, positional isomerism critically impacts activity: the 4-acetamido regioisomer displays a different conformational landscape compared to the 3-substituted variant, which can lead to divergent binding affinities at protein targets . In the context of drug discovery, 4-acetamidopiperidine-containing compounds have demonstrated the ability to achieve up to 120-fold selectivity for M3 over M2 muscarinic receptors [1], underscoring how subtle structural modifications within this scaffold can translate into profound differences in pharmacological selectivity. Generic substitution without empirical verification therefore risks compromising experimental reproducibility and may yield misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Guide: Key Comparative Metrics for (4-Acetylamino-piperidin-1-yl)-acetic acid Versus Structural Analogs


Comparative Purity and Specification Data for Reproducible Research Sourcing

When sourcing (4-Acetylamino-piperidin-1-yl)-acetic acid for research applications, purity is a critical determinant of experimental reproducibility. Commercially available material from MolCore is specified at ≥98% purity and is produced under ISO-certified quality systems, meeting the stringent requirements of global pharmaceutical R&D . In comparison, the unsubstituted analog 2-(piperidin-1-yl)acetic acid is typically offered at lower purity grades (e.g., 95-97%), which may introduce impurities that confound biological assays . For the hydrochloride salt form of the target compound, purity specifications are generally 95%, highlighting the trade-off between solubility enhancement and purity .

Purity Quality Control Procurement

Distinct Molecular Properties: Molecular Weight and Hydrogen Bonding Profile

The presence of the 4-acetamido substituent on the piperidine ring of (4-Acetylamino-piperidin-1-yl)-acetic acid results in a molecular weight of 200.23 g/mol, which is 57.05 g/mol higher than the unsubstituted analog 2-(piperidin-1-yl)acetic acid (MW 143.18) . This substantial increase is accompanied by the introduction of an additional hydrogen bond donor (amide N-H) and hydrogen bond acceptor (amide C=O), significantly altering the compound's capacity for intermolecular interactions. The target compound possesses two hydrogen bond donors and four hydrogen bond acceptors, compared to one donor and two acceptors for the unsubstituted analog, fundamentally changing its pharmacophoric profile [1].

Physicochemical Properties Drug-likeness SAR

Positional Isomerism: Structural Divergence from 3-Substituted and Chain-Extended Analogs

The 4-position acetamido substitution pattern on (4-Acetylamino-piperidin-1-yl)-acetic acid distinguishes it from the 3-substituted regioisomer, ((S)-3-Acetylamino-piperidin-1-yl)-acetic acid (CAS not specified), which positions the acetamido group at the 3-position of the piperidine ring . This positional shift alters the spatial orientation of the hydrogen-bonding amide group relative to the acetic acid moiety, influencing molecular conformation and, consequently, target binding geometry. Furthermore, the compound differs from chain-extended analogs such as 3-(4-Acetamidopiperidin-1-yl)propanoic acid (CAS 1360587-58-1, MW 214.26), which incorporates an additional methylene unit between the piperidine nitrogen and the carboxylic acid group .

Regiochemistry Conformational Analysis Scaffold Differentiation

Class-Level Evidence: The 4-Acetamidopiperidine Scaffold Enables High Muscarinic Receptor Subtype Selectivity

While direct biological activity data for (4-Acetylamino-piperidin-1-yl)-acetic acid itself is limited, the 4-acetamidopiperidine substructure has been validated as a privileged scaffold for achieving high subtype selectivity. In a study of 4-acetamidopiperidine derivatives, lead compound J-104129 ((R)-4r) demonstrated 120-fold selectivity for human M3 muscarinic receptors (Ki = 4.2 nM) over M2 receptors (Ki = 490 nM) [1]. The scaffold also enabled potent antagonism of acetylcholine-induced bronchoconstriction with an ED50 of 0.58 mg/kg following oral administration in rats [2]. This class-level evidence demonstrates that the 4-acetamidopiperidine motif, when appropriately elaborated, can confer target selectivity exceeding two orders of magnitude.

Selectivity Muscarinic Receptors Drug Discovery

High-Value Application Scenarios for (4-Acetylamino-piperidin-1-yl)-acetic acid Based on Quantitative Evidence


Building Block for Selective Muscarinic Receptor Modulators in Respiratory Drug Discovery

The 4-acetamidopiperidine scaffold present in this compound is a validated core for achieving M3-selective muscarinic antagonism, with literature precedent demonstrating up to 120-fold selectivity over M2 receptors [1]. Researchers developing novel bronchodilators for COPD or asthma can utilize (4-Acetylamino-piperidin-1-yl)-acetic acid as a functionalized intermediate that introduces both a carboxylic acid handle for further derivatization and the key 4-acetamido pharmacophore in a single synthetic step.

Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Disease Research

Derivatives incorporating the 4-acetamidopiperidine motif have demonstrated nanomolar inhibitory activity against acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism [2]. The acetic acid moiety of the target compound provides a convenient attachment point for introducing additional pharmacophoric elements via amide or ester bond formation, enabling rapid exploration of SAR around ACC1 and ACC2 inhibition for applications in obesity, diabetes, and oncology research.

High-Purity Intermediate for ISO-Compliant Pharmaceutical R&D Workflows

With commercially available purity of ≥98% and production under ISO-certified quality systems , (4-Acetylamino-piperidin-1-yl)-acetic acid is suited for late-stage preclinical development where batch-to-batch consistency and minimal impurity profiles are regulatory prerequisites. Its defined hazard profile (GHS07 classification) and full SDS documentation support safe handling in compliance with institutional chemical hygiene plans .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Acetylamino-piperidin-1-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.